1-amino-N-ethylcyclopropane-1-carboxamide
Description
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-amino-N-ethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-2-8-5(9)6(7)3-4-6/h2-4,7H2,1H3,(H,8,9) |
InChI Key |
JOUGVEHTWHYJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1(CC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Example Compounds:
- 1-(2,4-Difluorophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (18ca)
- 1-(Naphthalen-2-yl)-N,N-diethylcycloprop-2-ene-1-carboxamide (18ba)
Key Differences :
- The presence of an amino group in this compound distinguishes it from N,N-diethyl derivatives, which prioritize lipophilic aryl or alkyl substituents for enhanced reactivity in cross-coupling reactions .
- Cyclopropene rings (with double bonds) in analogs like 18ca confer greater strain and reactivity compared to the saturated cyclopropane core of the target compound .
1-Aminocyclopropane-1-carboxylic Acid (ACC) and Derivatives
ACC (C4H7NO2) is a well-studied plant ethylene precursor with a carboxylic acid group instead of a carboxamide .
N-Substituted Cyclopropane Carboxamides
Example Compound:
N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride (C7H15ClN2O)
| Property | This compound | N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride |
|---|---|---|
| Substituents | -NH2, -NHEt | -NHMe, -NMe2, hydrochloride salt |
| Molecular Weight | ~142.17 g/mol | 178.66 g/mol |
| Solubility | Not reported | Enhanced water solubility due to hydrochloride salt |
Preparation Methods
Base-Catalyzed Cyclopropanation
The Simmons-Smith reaction and its variants are widely employed for cyclopropane synthesis. A patent by US4298760A details a two-step process for analogous compounds:
- Reaction of glycine esters with 1,2-dihaloethanes (e.g., 1,2-dichloroethane) in the presence of strong bases like lithium diisopropylamide (LDA) at ≤0°C.
- Hydrolysis of the cyclopropanated intermediate using 6N HCl under reflux, followed by ion-exchange resin purification.
Key parameters :
Phase-Transfer Catalyzed Alkylation
Adapting methods from PMC9898299, α-alkylation of nitrile precursors with 1,2-dibromoethane achieves cyclopropanation:
| Precursor | Base | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Cyanoacetamide | KOH | TBAB | 60 | 78 |
| Ethyl cyanoacetate | NaOH | None | 100 | 45 |
Tetra-n-butylammonium bromide (TBAB) improves reaction kinetics by facilitating interfacial interactions.
Carboxamide Functionalization
Introducing the N-ethylcarboxamide group requires sequential transformations:
Nitrile-to-Acid Conversion
Concentrated HCl (12N) hydrolyzes cyclopropanated nitriles to carboxylic acids. Critical findings include:
Amide Coupling
The target carboxamide forms via coupling the carboxylic acid with ethylamine. Data from optimized protocols:
| Coupling Agent | Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 2 | 85 |
| EDC/HOBt | TEA | THF | 6 | 62 |
HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) outperforms carbodiimide-based agents due to superior activation kinetics.
Industrial-Scale Production Considerations
Flow Reactor Systems
Continuous-flow microreactors enhance cyclopropanation efficiency:
Purification Challenges
- Ion-exchange chromatography removes residual amines and salts.
- Crystallization from ethanol/water (3:1) yields ≥99% pure product.
Mechanistic Insights and Side Reactions
Ring-Opening Pathways
Cyclopropane rings undergo undesired cleavage under basic conditions:
Byproduct Formation
Common impurities include:
- Cyclopropane dicarboxylic acids from over-hydrolysis.
- N-Ethylurea derivatives via HATU-mediated over-activation.
Q & A
Q. Why do biological studies report conflicting results on its enzyme inhibition potency?
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